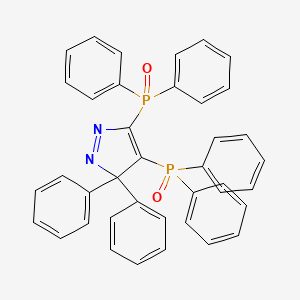
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring substituted with diphenylphosphoryl groups, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole ring.
Substitution: The diphenylphosphoryl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl-oxidized derivatives, while substitution reactions can introduce various functional groups, leading to a diverse range of pyrazole derivatives.
Scientific Research Applications
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug design and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-cancer or anti-inflammatory agent.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole exerts its effects involves its interaction with molecular targets. The diphenylphosphoryl groups can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the pyrazole ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene: Known for its use as a bidentate ligand in hydroformylation reactions.
9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene: Another ligand used in various metal-catalyzed reactions.
Uniqueness
4,5-Bis(diphenylphosphoryl)-3,3-diphenyl-3H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical properties and reactivity
Properties
CAS No. |
66119-33-3 |
|---|---|
Molecular Formula |
C39H30N2O2P2 |
Molecular Weight |
620.6 g/mol |
IUPAC Name |
4,5-bis(diphenylphosphoryl)-3,3-diphenylpyrazole |
InChI |
InChI=1S/C39H30N2O2P2/c42-44(33-23-11-3-12-24-33,34-25-13-4-14-26-34)37-38(45(43,35-27-15-5-16-28-35)36-29-17-6-18-30-36)40-41-39(37,31-19-7-1-8-20-31)32-21-9-2-10-22-32/h1-30H |
InChI Key |
OMBHVOLMNOPDJY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=C(N=N2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4)P(=O)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















